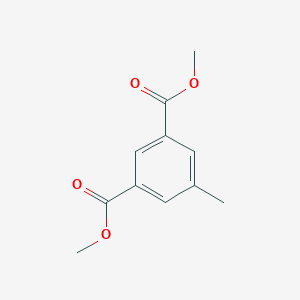

Dimethyl 5-methylisophthalate

Descripción general

Descripción

Dimethyl 5-methylisophthalate is a chemical compound with the molecular formula C11H12O4 .

Molecular Structure Analysis

Dimethyl 5-methylisophthalate contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters (aromatic) .Physical And Chemical Properties Analysis

Dimethyl 5-methylisophthalate has a density of 1.1±0.1 g/cm3, a boiling point of 301.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. Its enthalpy of vaporization is 54.1±3.0 kJ/mol, and it has a flash point of 147.4±20.7 °C. The index of refraction is 1.514, and it has a molar refractivity of 54.6±0.3 cm3 .Aplicaciones Científicas De Investigación

Photoluminescence Emission

Dimethyl 5-methylisophthalate is used in the synthesis of coordination polymers with lanthanide (III) ions, which exhibit significant photoluminescence properties . These materials are studied for their potential in light-emitting devices due to their ability to emit intense light in both the visible and near-infrared regions.

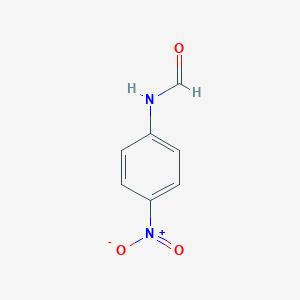

Chemosensing for Nitroaromatic Molecules

The same coordination polymers mentioned above also demonstrate chemosensing capabilities for nitroaromatic molecules . This application is particularly relevant for security and environmental monitoring, as nitroaromatic compounds are commonly used in explosives and are significant environmental pollutants.

Synthesis of 5-Methoxy Isophthalic Acid

Dimethyl 5-methylisophthalate can be used as a reactant in the synthesis of 5-methoxy isophthalic acid . This compound is an important intermediate in the production of performance polymers and resins with applications in various industries.

Coordination Polymer Frameworks

The compound is integral in creating 3D coordination polymer frameworks tailored by the linkage between infinite lanthanide (III)-carboxylate rods . These frameworks have potential applications in gas storage, separation technologies, and catalysis due to their porous nature.

Energy Transfer in Luminescent Materials

Dimethyl 5-methylisophthalate-based ligands are known for their efficient energy transfer to lanthanide ions, which is crucial for the development of luminescent materials . These materials have applications in bioimaging, sensors, and optoelectronics.

Molecular Modeling and Theoretical Calculations

The compound is also used in molecular modeling and theoretical calculations to understand the behavior of nanomaterials . Insights gained from such studies can lead to the design of new materials with desired properties for various scientific and industrial applications.

Safety and Hazards

Direcciones Futuras

A recent study has reported on the synthesis, structural and physico-chemical characterization, luminescence properties, and luminescent sensing activity of a family of isostructural coordination polymers with the general formula [Ln 2 (μ 4 -5Meip) 3 (DMF)] n (where Ln (III) = Sm, Eu, Gd, Tb, and Yb and 5Meip = 5-methylisophthalate, DMF = N,N-dimethylmethanamide). These coordination polymers have shown promising photoluminescence emission and chemosensing for nitroaromatic molecules .

Propiedades

IUPAC Name |

dimethyl 5-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLNVWOJNQXRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-methylisophthalate | |

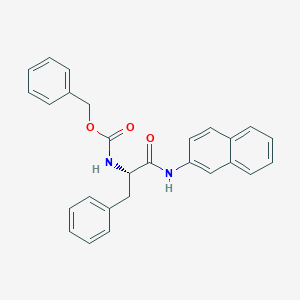

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

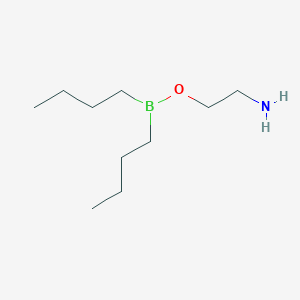

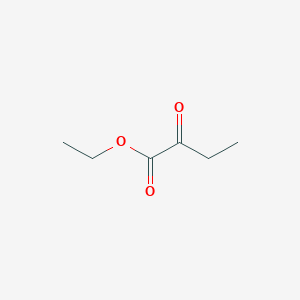

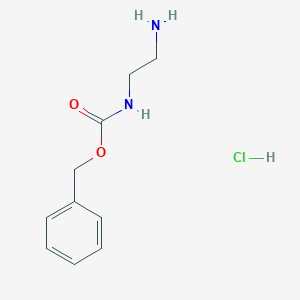

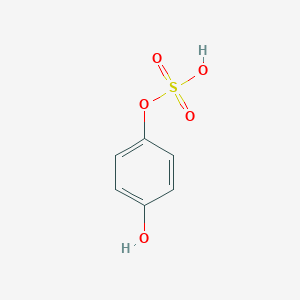

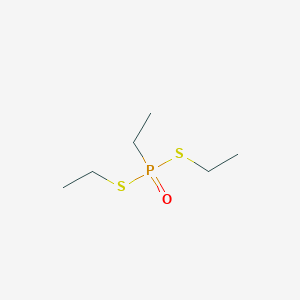

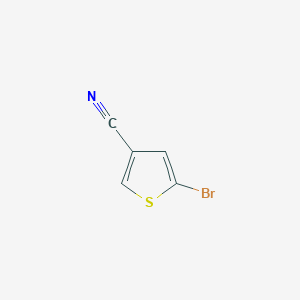

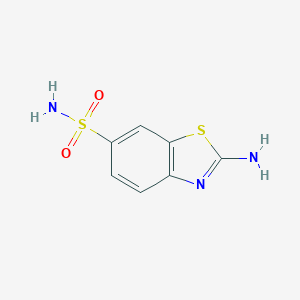

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)

![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)